Cas no 85187-22-0 (2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde)

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by the presence of a tetrafluoroethoxy substituent on the benzene ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The tetrafluoroethoxy group improves thermal and chemical stability, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. Its high purity and well-defined reactivity profile make it suitable for applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong oxidizing agents.
2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde structure
85187-22-0 structure
Product Name:2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
CAS No:85187-22-0
MF:C9H6F4O2
MW:222.136356830597
MDL:MFCD00039571
CID:727230
PubChem ID:2778814
Update Time:2025-06-11

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,2-(1,1,2,2-tetrafluoroethoxy)-
    • 2-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE
    • EINECS 286-110-1
    • PC8675
    • BBL102098
    • 2-[1,1,2,2-tetrakis(fluoranyl)ethoxy]benzaldehyde
    • DTXSID80234366
    • STL555897
    • o-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
    • 1,1,2,2-tetrafluoroethoxybenzaldehyde
    • 85187-22-0
    • AKOS005064050
    • MFCD00039571
    • M42U9QKL7X
    • Benzaldehyde, 2-(1,1,2,2-tetrafluoroethoxy)-
    • DB-056857
    • MS-20369
    • NS00064244
    • A841254
    • SCHEMBL2378923
    • 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
    • MDL: MFCD00039571
    • Inchi: 1S/C9H6F4O2/c10-8(11)9(12,13)15-7-4-2-1-3-6(7)5-14/h1-5,8H
    • InChI Key: XYNDDBJXUBHBOI-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(OC1C=CC=CC=1C=O)F

Computed Properties

  • Exact Mass: 222.03000
  • Monoisotopic Mass: 222.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.355
  • Boiling Point: 234.6°C at 760 mmHg
  • Flash Point: 93°C
  • Refractive Index: 1.46
  • PSA: 26.30000
  • LogP: 2.73580

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Security Information

  • Hazard Statement: Toxic
  • Hazardous Material Identification: T

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:85187-22-0)2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Order Number:A1181675
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:47
Price ($):302.0
Email:sales@amadischem.com

Additional information on 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Introduction to 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 85187-22-0)

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 85187-22-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive tetrafluoroethoxy substituent on a benzaldehyde backbone, which imparts unique chemical and physical properties. In this comprehensive introduction, we will delve into the structure, synthesis, applications, and recent research advancements of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde.

Structure and Properties: The molecular formula of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is C9H5F4O2, with a molecular weight of approximately 236.13 g/mol. The presence of the tetrafluoroethoxy group (CF3CHF-O-) significantly influences the compound's properties. Fluorine atoms are known for their high electronegativity and strong electron-withdrawing effects, which can lead to enhanced chemical stability and altered reactivity profiles. The aldehyde functional group (-CHO) at the ortho position of the benzene ring makes 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde highly reactive in various chemical reactions.

Synthesis: The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with tetrafluoroethyl alcohol (CF3CHF-OH) in the presence of a suitable base such as potassium carbonate (K2CO3). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of tetrafluoroethyl alcohol displaces the fluorine atom on the benzaldehyde ring. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

Applications in Pharmaceutical Research: 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde has shown promise in various pharmaceutical applications due to its unique properties. One notable area is in the development of new drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fluorinated substituent can enhance the lipophilicity and metabolic stability of drug candidates, improving their bioavailability and efficacy. Additionally, the aldehyde group can be readily modified to introduce other functional groups or linkers for conjugation with targeting moieties or imaging agents.

Molecular Biology and Drug Delivery: In molecular biology research, 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde has been utilized as a building block for designing novel drug delivery systems. For instance, it can be incorporated into prodrugs that are activated by specific enzymes or cellular conditions within target tissues. This approach can enhance the therapeutic index by reducing systemic toxicity and improving localized drug release. Recent studies have also explored the use of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde-based compounds in nanotechnology applications for targeted drug delivery.

Analytical Chemistry and Spectroscopy: The unique structure of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde makes it an excellent candidate for analytical chemistry studies. Its distinct spectroscopic properties allow for precise identification and quantification using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods are crucial for quality control in pharmaceutical manufacturing and research laboratories.

Toxicology and Safety Considerations: While 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde offers numerous benefits in various applications, it is essential to consider its potential toxicological effects. Comprehensive safety assessments are necessary to ensure that it meets regulatory standards for use in pharmaceuticals and other products. Recent studies have focused on evaluating its toxicity profiles through in vitro and in vivo models to provide a better understanding of its safety margins.

Clinical Trials and Future Prospects: Several compounds derived from 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde are currently under investigation in preclinical and clinical trials for various therapeutic indications. These trials aim to validate their efficacy and safety in human subjects. Early results have been promising, with some compounds showing significant improvements over existing treatments. Future research will likely focus on optimizing their pharmacokinetic properties and exploring new therapeutic applications.

Sustainability and Environmental Impact: As global awareness of environmental sustainability grows, there is increasing interest in developing greener synthetic methods for compounds like 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. Researchers are exploring alternative solvents and catalysts that reduce environmental impact while maintaining high yields and purity. Additionally, efforts are being made to recycle or repurpose waste products generated during synthesis processes.

In conclusion,









The study of 85187- 85187- 85 - - - - - - - - - - - - - - - - - - - strong > continues to yield valuable insights into its potential applications across multiple disciplines. Its unique chemical structure makes it a versatile building block for developing novel drugs and materials with enhanced properties. As research progresses,








Ongoing advancements in synthetic methods,
Toxicology assessments,
Clinical trials,
Sustainability practices
,and environmental impact evaluations
,will further solidify its role
,in advancing scientific knowledge
,and technological innovation.
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:85187-22-0)2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
A1181675
Purity:99%
Quantity:25g
Price ($):302.0
Email